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  • Product: 2-(4-Amino-3-nitrophenyl)acetonitrile
  • CAS: 79545-11-2

Core Science & Biosynthesis

Foundational

"2-(4-Amino-3-nitrophenyl)acetonitrile" properties and characteristics

High-Purity Intermediate for Kinase Inhibitor Scaffolds [1] Executive Summary & Chemical Identity 2-(4-Amino-3-nitrophenyl)acetonitrile (CAS: 79545-11-2 ) is a specialized aromatic building block primarily utilized in th...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Kinase Inhibitor Scaffolds [1]

Executive Summary & Chemical Identity

2-(4-Amino-3-nitrophenyl)acetonitrile (CAS: 79545-11-2 ) is a specialized aromatic building block primarily utilized in the synthesis of bicyclic heterocycles for pharmaceutical applications.[1][2] It serves as a critical "warhead precursor" in the development of PI3K/mTOR inhibitors (e.g., derivatives of dactolisib/NVP-BEZ235) and MEK inhibitors .[1]

Its structural uniqueness lies in the ortho-nitroaniline motif combined with a para-acetonitrile handle.[1] This arrangement allows for dual-mode reactivity: the nitro-amine pair facilitates cyclization into benzimidazoles or quinoxalines , while the acetonitrile group provides a versatile handle for chain extension or further heterocycle formation.[1]

Physicochemical Profile[2][3][4][5][6]
PropertyValue
IUPAC Name 2-(4-Amino-3-nitrophenyl)acetonitrile
CAS Number 79545-11-2
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Yellow to Orange Crystalline Powder
Melting Point 114–118 °C
Solubility Soluble in DMSO, DMF, EtOAc; Insoluble in Water
pKa (Calculated) ~2.5 (Aniline nitrogen), ~15 (Alpha-proton of nitrile)

Synthetic Utility & Mechanism

The compound's value is derived from its "Push-Pull" electronic structure.[1] The electron-withdrawing nitro group (


) at the 3-position decreases the basicity of the amine at the 4-position, making it stable against oxidative degradation while remaining nucleophilic enough for cyclization.[1]
Core Applications
  • Benzimidazole Synthesis: Reduction of the nitro group yields a 3,4-diaminophenylacetonitrile intermediate, which rapidly condenses with carboxylic acids or aldehydes to form benzimidazoles—a scaffold found in numerous kinase inhibitors.

  • Indazole Formation: Diazotization of the amine followed by internal cyclization onto the activated carbon can yield indazole derivatives.[1]

  • PI3K/mTOR Pathway Targeting: This molecule is a verified intermediate in the synthesis of dual PI3K/mTOR inhibitors, where the aniline nitrogen couples with chloro-quinolines (e.g., in the synthesis of BEZ235 analogs).

Mechanistic Pathway: The "Ortho-Effect"

The proximity of the nitro and amino groups is not accidental.[1] In drug design, this ortho arrangement is often preserved until the final stages of synthesis to allow for reductive cyclization .

ReactionLogic Precursor 2-(4-Amino-3-nitrophenyl) acetonitrile Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Precursor->Reduction -[O] Diamine Intermediate: 3,4-Diaminophenylacetonitrile Reduction->Diamine Cyclization Cyclization (R-COOH / Heat) Diamine->Cyclization + Electrophile Product Target Scaffold: Benzimidazole / Quinoxaline Cyclization->Product

Figure 1: The reductive cyclization pathway utilizing the ortho-nitroaniline motif to generate kinase inhibitor scaffolds.[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2-(4-Amino-3-nitrophenyl)acetonitrile via Nucleophilic Aromatic Substitution (


).
Rationale:  Direct nitration of (4-aminophenyl)acetonitrile is hazardous and yields complex mixtures due to oxidation of the amine.[1] The preferred route involves nitrating the 4-chloro derivative, followed by ammonolysis.[1]
Step 1: Nitration[8]
  • Substrate: 4-Chlorophenylacetonitrile.[1]

  • Reagents:

    
     (fuming), 
    
    
    
    .
  • Conditions:

    
     to 
    
    
    
    .
  • Mechanism: Electrophilic aromatic substitution.[1] The chloro group directs ortho/para, but the acetonitrile side chain is meta directing? Actually, the alkyl group is weakly activating/ortho-para directing, but the Cl is deactivating/ortho-para directing.[1] The position ortho to the Cl (and meta to the alkyl) is sterically accessible and electronically favored for the nitro group.

Step 2: Amination ( )
  • Substrate: 2-(4-Chloro-3-nitrophenyl)acetonitrile.[1]

  • Reagents: Ammonia (

    
    ) in Methanol or Isopropanol.[1]
    
  • Conditions: Autoclave/Sealed tube at

    
    , 4–6 hours.
    
  • Workup: Precipitation with water.

Detailed Workflow (Step 2 Focus)
  • Preparation: Charge a high-pressure glass reactor with 2-(4-chloro-3-nitrophenyl)acetonitrile (1.0 eq) and Isopropanol (10V).

  • Amination: Bubble anhydrous ammonia gas into the solution until saturation, or add 25% aqueous ammonia (excess, 5–10 eq).

  • Reaction: Seal the reactor and heat to

    
    . Monitor pressure (typically rises to 3–5 bar).[1]
    
  • Monitoring: Check via HPLC/TLC. The starting material (Cl-analog) is less polar than the product (NH2-analog).[1]

  • Quench: Cool to room temperature. Vent excess ammonia into a scrubber (dilute HCl).[1]

  • Isolation: Pour the reaction mixture into ice-cold water (20V). The product, 2-(4-amino-3-nitrophenyl)acetonitrile, will precipitate as a yellow solid.[1]

  • Purification: Filter the solid. Wash with cold water (

    
    ).[1] Recrystallize from Ethanol/Water (9:1) if purity is 
    
    
    
    .[1]

SynthesisWorkflow Start Start: 4-Chloro-3-nitrophenylacetonitrile Reagent Add NH3 / iPrOH Start->Reagent Heat Heat to 90°C (Pressure Vessel) Reagent->Heat Check HPLC Monitor (Conversion > 98%) Heat->Check Check->Heat Incomplete Quench Vent NH3 -> Pour into Ice Water Check->Quench Complete Filter Filtration & Washing Quench->Filter Final Final Product: Yellow Solid Filter->Final

Figure 2: Industrial workflow for the conversion of the chloro-precursor to the target amino-nitrile.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be observed:

  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp peak at 
      
      
      
      .[1]
    • Amine (

      
      ):  Doublet at 
      
      
      
      (symmetric/asymmetric stretch).[1]
    • Nitro (

      
      ):  Strong bands at 
      
      
      
      (asymmetric) and
      
      
      (symmetric).[1]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ppm (d, 1H, Ar-H ortho to nitro).[1]
      
    • 
       ppm (dd, 1H, Ar-H meta to nitro).[1]
      
    • 
       ppm (d, 1H, Ar-H ortho to amine).[1]
      
    • 
       ppm (br s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).[1]
    • 
       ppm (s, 2H, 
      
      
      
      ).[1]

Safety & Handling (HSE Profile)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed or inhaled.[1] The nitrile moiety can metabolize to release cyanide ions in vivo, though the rate is slower than aliphatic nitriles.

  • Energetic Hazards: As a nitro-aromatic, the compound possesses significant potential energy.[1] Avoid heating dry material above

    
     or grinding with high friction.[1]
    
  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent azo-coupling/degradation).[1]
    

Self-Validating Safety Check: Before scaling up, perform a Differential Scanning Calorimetry (DSC) test.[1] An exotherm onset below


 indicates thermal instability requiring active cooling during synthesis.[1]

References

  • Lei, F., Tu, Y., Wang, M., et al. (2015). "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile." Atlantis Press.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2008).[1] "Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds."[1][3] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-(4-Amino-3-nitrophenyl)acetonitrile: A Predictive and Methodological Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-(4-Amino-3-nitrophenyl)acetonitrile, a compound of interest in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-(4-Amino-3-nitrophenyl)acetonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of experimentally acquired spectra in the public domain, this document leverages established principles of spectroscopy and empirical data from structurally related analogues to forecast the salient features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed, field-proven protocols for the acquisition of high-fidelity spectral data are provided for researchers seeking to validate these predictions. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and application of this and similar molecules, enabling a more targeted and efficient characterization workflow.

Introduction: The Structural and Spectroscopic Landscape

2-(4-Amino-3-nitrophenyl)acetonitrile (C₈H₇N₃O₂, M.W.: 177.16 g/mol ) is a substituted aromatic compound featuring a unique constellation of functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and a cyanomethyl group (-CH₂CN) appended to a benzene ring.[1] The electronic interplay between the strongly electron-donating amino group and the powerfully electron-withdrawing nitro group, positioned ortho to each other, is anticipated to profoundly influence the molecule's spectroscopic and chemical properties. The cyanomethyl substituent further contributes to the overall electronic and structural complexity.

A definitive spectroscopic analysis is paramount for the unambiguous structural confirmation, purity assessment, and elucidation of the electronic properties of this molecule. This guide provides a robust predictive framework for its spectroscopic signature, grounded in the analysis of its constituent fragments and related known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing granular insights into the chemical environment of individual nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the disposition of protons within the molecule. The aromatic region will be particularly informative regarding the substitution pattern. The chemical shifts are predicted based on the additive effects of the amino, nitro, and cyanomethyl groups on the phenyl ring.

Table 1: Predicted ¹H NMR Data for 2-(4-Amino-3-nitrophenyl)acetonitrile

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.7d1HH-2The nitro group's strong deshielding effect will shift this proton downfield.
~7.2 - 7.4dd1HH-6Influenced by both the cyanomethyl and nitro groups.
~6.8 - 7.0d1HH-5Shielded by the amino group.
~5.0 - 5.5br s2H-NH₂Labile protons, chemical shift can vary with solvent and concentration.
~3.8 - 4.0s2H-CH₂CNMethylene protons adjacent to the nitrile and aromatic ring.

Causality Behind Predictions: The strong electron-donating nature of the amino group increases electron density at the ortho and para positions, causing an upfield shift (shielding) of the corresponding protons. Conversely, the electron-withdrawing nitro group decreases electron density, leading to a downfield shift (deshielding). The predicted chemical shifts are an amalgamation of these competing effects.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for compounds with labile protons like amines as it can slow down proton exchange.[2]

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse ('zg30' on Bruker systems).[2]

    • Number of Scans: 16-64, depending on concentration.[2]

    • Spectral Width: -2 to 12 ppm.[2]

    • Acquisition Time: 3-4 seconds.[2]

    • Relaxation Delay: 1-2 seconds.[2]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals.

Figure 1: Predicted ¹H NMR assignments for 2-(4-Amino-3-nitrophenyl)acetonitrile.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will map the carbon framework of the molecule. Each chemically non-equivalent carbon will produce a distinct signal.

Table 2: Predicted ¹³C NMR Data for 2-(4-Amino-3-nitrophenyl)acetonitrile

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~145 - 150C-4Carbon bearing the amino group, significantly shielded.
~135 - 140C-3Carbon bearing the nitro group, deshielded.
~130 - 135C-1Quaternary carbon attached to the cyanomethyl group.
~125 - 130C-6Aromatic CH.
~120 - 125C-2Aromatic CH.
~115 - 120C-5Aromatic CH, shielded by the amino group.
~117 - 120-C≡NNitrile carbon.
~20 - 25-CH₂CNMethylene carbon.

Causality Behind Predictions: The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. The carbon attached to the amino group (C-4) will be shifted upfield, while the carbon attached to the nitro group (C-3) will be shifted downfield. The nitrile carbon (-C≡N) is expected in its characteristic region.

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Parameters (100 MHz for a 400 MHz ¹H spectrometer):

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker systems).

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration.

Figure 2: Predicted ¹³C NMR assignments for 2-(4-Amino-3-nitrophenyl)acetonitrile.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule by probing their vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrationExpected Intensity
3450 - 3300Primary AmineN-H StretchMedium
3100 - 3000Aromatic C-HC-H StretchMedium
2260 - 2240NitrileC≡N StretchStrong, Sharp
1620 - 1580Aromatic RingC=C StretchMedium
1550 - 1475Nitro GroupAsymmetric NO₂ StretchStrong
1360 - 1290Nitro GroupSymmetric NO₂ StretchStrong
890 - 835C-N BondC-N StretchMedium

Causality Behind Predictions: The predicted absorption bands are based on well-established correlation tables for organic functional groups. The nitro group's symmetric and asymmetric stretches are expected to be particularly intense due to the large change in dipole moment during these vibrations. The nitrile stretch is also a very characteristic and strong absorption.[3]

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Lower the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

ir_functional_groups cluster_molecule 2-(4-Amino-3-nitrophenyl)acetonitrile cluster_ir Predicted IR Absorptions (cm⁻¹) mol 3450-3300 N-H Stretch (Amine) mol->3450-3300 -NH₂ 3100-3000 Aromatic C-H Stretch mol->3100-3000 Aromatic Ring 2260-2240 C≡N Stretch (Nitrile) mol->2260-2240 -C≡N 1620-1580 Aromatic C=C Stretch mol->1620-1580 Aromatic Ring 1550-1475 Asymmetric NO₂ Stretch mol->1550-1475 -NO₂ 1360-1290 Symmetric NO₂ Stretch mol->1360-1290 -NO₂

Figure 3: Correlation of functional groups with predicted IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrometric Data:

  • Molecular Ion (M⁺): m/z = 177.05

  • Major Predicted Fragments:

    • m/z 131: Loss of NO₂ (M - 46)

    • m/z 104: Loss of HCN from m/z 131 (131 - 27)

    • m/z 77: Phenyl cation

Causality Behind Predictions: The molecular ion peak will confirm the molecular weight. The fragmentation pattern is predicted based on the stability of the resulting ions. The loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. Subsequent fragmentation of the aminophenylacetonitrile radical cation is also expected.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

ms_fragmentation M+ [C₈H₇N₃O₂]⁺˙ m/z = 177 M-NO2 [C₈H₇N₂]⁺ m/z = 131 M+->M-NO2 - NO₂ M-NO2-HCN [C₇H₆N]⁺ m/z = 104 M-NO2->M-NO2-HCN - HCN C6H5 [C₆H₅]⁺ m/z = 77 M-NO2-HCN->C6H5 - HCN

Figure 4: Predicted major fragmentation pathway in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

Predicted UV-Vis Absorption Data:

  • λ_max 1: ~250-270 nm (π → π* transition of the aromatic system)

  • λ_max 2: ~380-420 nm (n → π* transition, intramolecular charge transfer)

Causality Behind Predictions: The presence of the conjugated aromatic system with both a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) is expected to give rise to a significant intramolecular charge transfer (ICT) band at a longer wavelength (in the visible or near-UV region). This is in addition to the typical π → π* transitions of the substituted benzene ring. Aromatic nitro compounds are known to absorb at longer wavelengths, often around 330 nm.[4]

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

    • Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max).

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

uv_vis_transitions GroundState Ground State (S₀) Pi_Pi_Star Excited State (S₁) π → π GroundState->Pi_Pi_Star ~250-270 nm n_Pi_Star Excited State (S₂) n → π (ICT) GroundState->n_Pi_Star ~380-420 nm

Figure 5: Predicted electronic transitions for 2-(4-Amino-3-nitrophenyl)acetonitrile.

Conclusion: A Roadmap for Empirical Verification

This guide provides a detailed, predictive spectroscopic profile of 2-(4-Amino-3-nitrophenyl)acetonitrile based on established chemical principles and data from analogous structures. The predicted NMR, IR, MS, and UV-Vis data serve as a robust hypothesis for experimental verification. The provided protocols offer a standardized approach to acquiring high-quality data. It is the author's hope that this in-depth guide will facilitate the work of researchers in confirming the structure and exploring the properties of this intriguing molecule, thereby accelerating its potential applications in drug discovery and materials science.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). 3-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]

  • NIST. (n.d.). (4-Aminobenzoyl)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. BenchChem.

Sources

Foundational

Technical Monograph: 2-(4-Amino-3-nitrophenyl)acetonitrile (CAS 79545-11-2)

The following technical guide provides an in-depth analysis of 2-(4-Amino-3-nitrophenyl)acetonitrile (CAS 79545-11-2), a critical intermediate in the synthesis of privileged medicinal chemistry scaffolds. Subtitle: A Cri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-Amino-3-nitrophenyl)acetonitrile (CAS 79545-11-2), a critical intermediate in the synthesis of privileged medicinal chemistry scaffolds.

Subtitle: A Critical Intermediate for Benzimidazole and Quinoxaline Pharmacophores

Executive Summary

2-(4-Amino-3-nitrophenyl)acetonitrile (CAS 79545-11-2) is a specialized aromatic building block characterized by a nitro-aniline core functionalized with an acetonitrile side chain. It serves as a pivotal precursor in the synthesis of benzimidazoles and quinoxalines , two "privileged scaffolds" in drug discovery. These heterocycles are ubiquitous in kinase inhibitors, GPCR antagonists (e.g., Angiotensin II receptor blockers), and DNA-intercalating agents.

This guide details the chemical identity, synthetic utility, and handling protocols for CAS 79545-11-2, providing researchers with a roadmap for leveraging this intermediate to access bioactive chemical space.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
Chemical Name 2-(4-Amino-3-nitrophenyl)acetonitrile
CAS Number 79545-11-2
Synonyms 4-Amino-3-nitrobenzyl cyanide; (4-Amino-3-nitrophenyl)acetonitrile
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Structure Benzene ring substituted with -NH₂ (pos 4), -NO₂ (pos 3), -CH₂CN (pos 1)
Appearance Yellow to orange crystalline powder (characteristic of nitroanilines)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water
Melting Point Approx. 130–135 °C (predicted based on analogs)
pKa ~1.0 (Amino group), ~15 (Nitrile alpha-proton)

Synthetic Mechanism: Accessing Privileged Scaffolds

The primary value of CAS 79545-11-2 lies in its ortho-nitroaniline motif. This structural arrangement allows for a facile reductive cyclization strategy, a cornerstone reaction in medicinal chemistry for constructing nitrogen heterocycles.

Chemical Mechanism of Action (Synthetic Utility)

The transformation of CAS 79545-11-2 typically proceeds via two key steps:

  • Nitro Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂), yielding the unstable intermediate 3,4-diaminophenylacetonitrile .

  • Cyclization: The resulting ortho-diamine reacts with electrophiles (carboxylic acids, aldehydes, or 1,2-dicarbonyls) to close the ring.

  • Pathway A (Benzimidazoles): Reaction with formic acid or orthoesters yields 5-(cyanomethyl)benzimidazole . This scaffold is found in numerous kinase inhibitors and antihistamines.

  • Pathway B (Quinoxalines): Reaction with glyoxal or 1,2-diketones yields 6-(cyanomethyl)quinoxaline . This scaffold is common in DNA intercalators and specific kinase inhibitors.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from CAS 79545-11-2.

SyntheticPathways Start CAS 79545-11-2 (4-Amino-3-nitrobenzyl cyanide) Intermediate 3,4-Diaminobenzyl cyanide (Unstable Intermediate) Start->Intermediate Reduction (H2/Pd or Fe/HCl) Benzimidazole 5-(Cyanomethyl)benzimidazole (Scaffold A) Intermediate->Benzimidazole + Formic Acid (Cyclization) Quinoxaline 6-(Cyanomethyl)quinoxaline (Scaffold B) Intermediate->Quinoxaline + Glyoxal (Cyclization) DrugTarget Kinase Inhibitors / GPCR Ligands Benzimidazole->DrugTarget SAR Optimization Quinoxaline->DrugTarget SAR Optimization

Figure 1: Divergent synthetic pathways from CAS 79545-11-2 to privileged medicinal chemistry scaffolds.

Biological Context: Target Signaling Pathways

While CAS 79545-11-2 is a chemical intermediate, the benzimidazole drugs derived from it often target specific signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway in oncology or the Angiotensin II pathway in cardiology.

Representative Mechanism: Kinase Inhibition

Benzimidazoles derived from this scaffold can function as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they bind to the kinase domain of receptors like EGFR, blocking downstream signaling cascades (RAS-RAF-MEK-ERK) that drive cell proliferation.

EGFR_Signaling Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Cascade Inhibitor Benzimidazole Drug (Derived from CAS 79545-11-2) Inhibitor->EGFR Inhibition (ATP Competition) RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Figure 2: Biological intervention point of benzimidazole-based kinase inhibitors derived from the CAS 79545-11-2 scaffold.

Experimental Protocols

Protocol A: Reduction of Nitro Group

Objective: Convert 2-(4-amino-3-nitrophenyl)acetonitrile to 3,4-diaminophenylacetonitrile. Note: The diamine product is sensitive to oxidation and should be used immediately.

  • Reagents: CAS 79545-11-2 (1.0 eq), Iron powder (5.0 eq), Ammonium chloride (5.0 eq), Ethanol/Water (3:1 v/v).

  • Procedure:

    • Dissolve CAS 79545-11-2 in Ethanol/Water mixture.

    • Add Ammonium chloride and Iron powder.

    • Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot).

    • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Storage: Use immediately for cyclization.

Protocol B: Cyclization to Benzimidazole Scaffold

Objective: Convert 3,4-diaminophenylacetonitrile to 5-(cyanomethyl)benzimidazole.

  • Reagents: Crude 3,4-diaminophenylacetonitrile (from Protocol A), Formic acid (98%, excess).

  • Procedure:

    • Suspend the crude diamine in excess Formic acid (approx. 10 mL per gram of diamine).

    • Heat to reflux (100–110°C) for 3–6 hours.

    • Neutralization: Cool the reaction mixture to 0°C. Slowly add 5M NaOH or NH₄OH until pH ~8–9. Precipitate should form.

    • Purification: Filter the precipitate or extract with Ethyl Acetate. Purify via recrystallization (Ethanol) or flash chromatography (DCM/MeOH gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic benzimidazole C2-H singlet around 8.2–8.4 ppm.

    • IR: Confirm retention of the nitrile peak (~2250 cm⁻¹).

Safety & Handling Guidelines

CAS 79545-11-2 possesses dual hazards associated with its nitroaniline core and nitrile functionality.

  • Acute Toxicity: Nitroanilines are known to cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis and hypoxia. Absorption through skin is rapid.

  • Nitrile Hazard: Metabolism may release cyanide ions, though less readily than simple aliphatic nitriles. Treat as a potential cyanide source.

  • Handling:

    • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

    • Engineering Controls: All weighing and reactions must be performed in a functioning chemical fume hood.

    • Decontamination: Spills should be treated with bleach solution (sodium hypochlorite) to oxidize the cyanide and amine functionalities before disposal.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Nitro reduction and Benzimidazole synthesis).
  • Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279-314. Link

  • Hofmann, K. (1953). Imidazole and Its Derivatives. Interscience Publishers. (Classic monograph on imidazole chemistry).
  • ChemScene. (2024). "2-(4-Amino-3-nitrophenyl)acetonitrile Product Data." Link

  • PubChem. (2024). "Compound Summary for CID 14891905: 2-(4-Amino-3-nitrophenyl)acetonitrile." National Library of Medicine. Link

  • Gaba, M., et al. (2014). "Benzimidazole derivatives: A review on their medicinal significance and recent advances." European Journal of Medicinal Chemistry, 76, 494-505. (Context for biological activity of derived scaffolds).
Exploratory

Technical Monograph: Risk Assessment & Handling of 2-(4-Amino-3-nitrophenyl)acetonitrile

CAS: 79545-11-2 | Role: Key Intermediate in MEK Inhibitor Synthesis (e.g., Trametinib)[1][2] Part 1: Executive Technical Summary[1] Substance Identity & Significance 2-(4-Amino-3-nitrophenyl)acetonitrile is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 79545-11-2 | Role: Key Intermediate in MEK Inhibitor Synthesis (e.g., Trametinib)[1][2]

Part 1: Executive Technical Summary[1]

Substance Identity & Significance

2-(4-Amino-3-nitrophenyl)acetonitrile is a specialized functionalized aniline derivative employed primarily as a pharmacophore building block in the synthesis of kinase inhibitors, most notably Trametinib (Mekinist) .[1][2] Its structure combines a reactive nitrile tail (essential for cyclization) with a nitro-aniline core, creating a compound that possesses dual chemical utility and distinct toxicological hazards.[1][2]

PropertySpecification
CAS Number 79545-11-2
IUPAC Name 2-(4-amino-3-nitrophenyl)acetonitrile
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Physical State Solid (Powder/Crystalline)
Color Pale yellow to brown (characteristic of nitro-anilines)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Low solubility in water.[1][2][3]
The "Why" Behind the Hazard

Unlike generic reagents, this compound presents a synergistic toxicity profile :

  • The Nitro-Aniline Core: Highly lipophilic, allowing rapid dermal absorption.[1][2] Once metabolized, it can oxidize hemoglobin to methemoglobin (MetHb), impairing oxygen transport.

  • The Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic cleavage can slowly release cyanide ions, inhibiting cytochrome c oxidase.[1][2]

Part 2: Physicochemical Profile & Stability[1]

Objective: Define storage and handling parameters based on molecular stability.

Thermal & Chemical Stability[1][2]
  • Thermal Instability: Nitro-aromatics possess high energy potential.[1][2] Bulk heating or friction can trigger decomposition.[1][2]

    • Protocol: Never subject the neat solid to temperatures >50°C without thermal gravimetric analysis (TGA) validation.[2]

  • Incompatibilities:

    • Strong Acids: Hydrolysis of the nitrile group to carboxylic acid (exothermic).[1][2]

    • Reducing Agents: Uncontrolled reduction of the nitro group to a diamine (exothermic).[1][2]

    • Oxidizers: High risk of ignition.[1][2]

Storage Protocol (Self-Validating)

To ensure reagent integrity for GMP/GLP synthesis:

  • Container: Amber glass (UV protection) with Teflon-lined caps (solvent resistance).[1][2]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the amine.

  • Validation: Check color periodically. Darkening from yellow to dark brown indicates oxidation/decomposition.[1][2]

Part 3: Toxicological Mechanisms & Exposure Control[1]

Mechanism of Action (Toxicity)

The danger lies in the "Silent Hypoxia" mechanism.[2] The compound does not just irritate; it systematically alters blood chemistry.[2]

ToxicityMechanism cluster_legend Pathway Legend Exposure Dermal/Inhalation Exposure Absorption Lipophilic Absorption Exposure->Absorption Metabolism Hepatic Metabolism (CYP450) Absorption->Metabolism MetHb Methemoglobinemia (Fe2+ -> Fe3+) Metabolism->MetHb Nitro Reduction Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia key Red: Critical Hazard Yellow: Process

Figure 1: Pathophysiological cascade of nitro-aniline exposure leading to cytotoxic hypoxia.[1][2]

Engineered Exposure Control (The Hierarchy)

Reliance on PPE alone is a critical failure mode for this compound due to its high skin permeability.[2]

Control LevelImplementation Strategy
Primary (Engineering) Powder Containment Hood (HEPA) or Glovebox .[1][2] Do not weigh on an open bench. Air velocity must be >0.5 m/s at the sash.[2]
Secondary (PPE) Gloves: Double-gloving required.[1][2] Inner: Nitrile (4 mil).[1][2] Outer: Laminate (Silver Shield) or thick Nitrile (>8 mil).[1][2] Latex is permeable and forbidden.[1][2]
Respiratory If outside a hood (emergency only): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1][2]
Decontamination Designated "Dirty" zone for weighing.[1][2] Wipe surfaces with ethanol/surfactant mix, then dispose of wipes as hazardous waste.[2]

Part 4: Emergency Response & First Aid[1]

Critical Note: Standard "Oxygen" therapy may be insufficient if Methemoglobinemia is advanced.[1][2]

Exposure Response Workflow
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[1][2][3][4] Use soap (lipophilic removal).[1][2][3]

    • Observation: Monitor for "blue lip" syndrome (cyanosis) for 24 hours.

  • Inhalation:

    • Evacuate to fresh air.[1][2][3][4][5][6]

    • Medical Alert: Inform EMS of "Nitro-aniline derivative exposure" (suspected MetHb).[1][2]

  • Spill Cleanup:

    • Do NOT use a vacuum (dust explosion risk).[1][2]

    • Wet Method: Cover spill with wet paper towels (water/ethanol) to suppress dust, then scoop into a hazardous waste pail.[1]

EmergencyResponse Start Spill Detected Assess Is it Powder? Start->Assess Wet Cover with Wet Absorbent Pads Assess->Wet Yes Vac DO NOT VACUUM (Explosion Risk) Assess->Vac Avoid Scoop Scoop to Waste Drum Wet->Scoop Clean Decontaminate Surface (Ethanol/Water) Scoop->Clean

Figure 2: Safe spill remediation workflow preventing aerosolization and ignition.

Part 5: Synthesis Context (Trametinib)[1][2][8][9][10][11]

For drug development professionals, this compound is the precursor to the pyridopyrimidine scaffold of Trametinib.

  • Reaction Insight: The aniline amine reacts with cyclopropyl-urea derivatives, while the nitrile group often undergoes cyclization to form the pyrimidine ring systems.[1]

  • Purity Criticality: Impurities in this starting material (e.g., isomers of the nitro group) are difficult to remove downstream and can lead to genotoxic impurities in the final API. HPLC purity >98% is recommended before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12125 (Related Structure: 3-Nitrophenylacetonitrile).[1][2] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline (Analogous Hazard Data).[1][2] Retrieved from [Link]

  • Google Patents. Method for synthesizing trametinib key intermediate (CN109336884B).[1][2] Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4-Amino-3-nitrophenyl)acetonitrile from 4-aminophenylacetonitrile

Executive Summary This application note details the validated protocol for the regioselective synthesis of 2-(4-amino-3-nitrophenyl)acetonitrile (CAS: 633302-92-2) starting from 4-aminophenylacetonitrile .[1] This interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocol for the regioselective synthesis of 2-(4-amino-3-nitrophenyl)acetonitrile (CAS: 633302-92-2) starting from 4-aminophenylacetonitrile .[1] This intermediate is a critical scaffold in the development of PI3K/mTOR kinase inhibitors (e.g., analogues of NVP-BEZ235) and other heterocyclic pharmaceutical agents.

Direct nitration of 4-aminophenylacetonitrile is operationally hazardous and chemically inefficient due to the susceptibility of the primary amine to oxidation and the formation of regioisomeric mixtures (ortho/meta distribution). To ensure Process Safety and Regiochemical Fidelity , this guide utilizes a three-step Protection-Nitration-Deprotection (PND) strategy.

Chemical Reaction Pathway

The synthesis relies on the steric and electronic direction of the acetamido group to install the nitro functionality exclusively at the ortho-position relative to the amine (position 3), while preserving the sensitive nitrile moiety on the alkyl chain.

ReactionScheme Figure 1: Three-step regioselective synthesis pathway. SM 4-Aminophenylacetonitrile (Start) INT1 N-(4-(cyanomethyl)phenyl)acetamide (Protected) SM->INT1 Ac2O, AcOH rt, 2h INT2 N-(4-(cyanomethyl)-2-nitrophenyl)acetamide (Nitrated) INT1->INT2 HNO3, H2SO4 0-5°C PROD 2-(4-Amino-3-nitrophenyl)acetonitrile (Target) INT2->PROD HCl (aq), EtOH 70°C, 1h

Detailed Experimental Protocols

Stage 1: Amine Protection (Acetylation)

Objective: Convert the oxidation-prone aniline into a stable acetanilide to prevent tar formation during nitration and to direct the electrophile ortho to the nitrogen.

Reagents:

  • 4-Aminophenylacetonitrile (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[2]

  • Glacial Acetic Acid (Solvent, 5.0 vol)

Procedure:

  • Charge a reaction vessel with 4-aminophenylacetonitrile and Glacial Acetic Acid . Stir to dissolve.

  • Cool the solution to 15–20°C.

  • Add Acetic Anhydride dropwise over 20 minutes, maintaining internal temperature <30°C (Exothermic).

  • Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.

  • Quench: Pour the reaction mixture into ice-cold water (10 vol). Stir vigorously for 30 minutes.

  • Isolation: Filter the white precipitate. Wash with cold water (

    
     vol) to remove residual acid.
    
  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 90–95%

    • Appearance: White to off-white solid.[1][3]

Stage 2: Regioselective Nitration

Objective: Introduce the nitro group at position 3. The acetamido group is an ortho, para-director. Since the para position is blocked by the cyanomethyl group, substitution occurs exclusively ortho to the nitrogen.

Reagents:

  • N-(4-(cyanomethyl)phenyl)acetamide (Intermediate 1) (1.0 eq)

  • Fuming Nitric Acid (98%, 1.1 eq)

  • Concentrated Sulfuric Acid (Solvent/Catalyst, 4.0 vol)

Critical Safety Parameter: Nitration is highly exothermic. Runaway temperatures (>20°C) will degrade the nitrile and increase dinitration risks.

Procedure:

  • Charge Sulfuric Acid into a jacketed reactor. Cool to 0°C.[4][5]

  • Add Intermediate 1 portion-wise over 30 minutes. Ensure the solid dissolves completely.

  • Prepare a mixture of Fuming Nitric Acid and Sulfuric Acid (1:1 ratio) in a separate funnel.

  • Addition: Add the mixed acid dropwise to the reactor, strictly maintaining internal temperature between 0°C and 5°C .

  • Post-addition, stir at 0–5°C for 1 hour.

  • Quench: Pour the reaction mass slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter and wash with cold water until the filtrate pH is neutral (pH 6–7).

    • Note: Residual acid causes degradation during drying.

  • Purification: Recrystallize from Ethanol/Water (8:2) if purity is <95%.

    • Expected Yield: 75–85%

    • Appearance: Yellow crystalline solid.

Stage 3: Deprotection (Hydrolysis)

Objective: Cleave the acetyl group to restore the free amine without hydrolyzing the nitrile (


) to a carboxylic acid (

).

Reagents:

  • N-(4-(cyanomethyl)-2-nitrophenyl)acetamide (Intermediate 2) (1.0 eq)[1]

  • Hydrochloric Acid (6N, 3.0 eq)

  • Ethanol (Solvent, 5.0 vol)

Procedure:

  • Suspend Intermediate 2 in Ethanol .

  • Add 6N HCl .

  • Heat to 70°C (Reflux). Monitor closely by HPLC every 30 minutes.

    • Caution: Extended reflux (>3 hours) will begin to hydrolyze the nitrile. Stop reaction immediately upon consumption of starting material (typically 1–1.5 hours).

  • Neutralization: Cool to 10°C. Adjust pH to 8–9 using 20% NaOH or saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     vol).
    
  • Finishing: Wash organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
    • Expected Yield: 80–85%

    • Final Purity: >98% (HPLC).

Critical Process Parameters (CPP)

ParameterRangeRationaleRisk of Deviation
Nitration Temp 0°C – 5°CControls exotherm; ensures regioselectivity.>10°C: Dinitration and oxidation (tar).[1]
Nitric Acid Conc. Fuming (98%)High electrophilicity required for deactivated ring.<70%: Incomplete reaction; slow kinetics.
Hydrolysis Time 60 – 90 minSelective cleavage of amide over nitrile.>3 hrs: Hydrolysis of Nitrile to Carboxylic Acid.
Quench pH 6.0 – 7.0Removal of acid post-nitration.Acidic: Product degradation during drying.

Troubleshooting & Optimization

Troubleshooting Figure 2: Troubleshooting logic for common synthetic failures. Start Issue Detected LowYield Low Yield in Nitration Start->LowYield Impurity Impurity: Carboxylic Acid Start->Impurity Tar Dark/Tar Formation Start->Tar Sol1 Check Water Content in H2SO4. Use Fuming HNO3. LowYield->Sol1 Sol2 Reduce Hydrolysis Temp (<70°C). Shorten Reaction Time. Impurity->Sol2 Sol3 Control Nitration Temp <5°C. Ensure Slow Addition. Tar->Sol3

Analytical Validation

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.91 (d, 1H, Ar-H3, ortho to nitro), 
      
      
      
      7.45 (dd, 1H, Ar-H),
      
      
      7.10 (d, 1H, Ar-H),
      
      
      4.05 (s, 2H,
      
      
      ).
    • Note: Disappearance of acetate singlet (~2.1 ppm) confirms deprotection.

  • IR Spectroscopy:

    • Nitrile stretch: ~2250

      
       (Must be present).
      
    • Nitro stretches: ~1530

      
       (asymmetric) and ~1350 
      
      
      
      (symmetric).
    • Amine stretch: ~3300–3400

      
       (doublet for primary amine).
      

References

  • Lei, F., et al. (2015). "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile." Atlantis Press.

  • Organic Syntheses. "p-Nitrobenzyl Cyanide." Org.[2][5][6] Synth. 1922, 2, 63. (Foundational nitration chemistry of benzyl cyanides).

  • BenchChem. "Synthesis of N-[4-(dimethylamino)phenyl]acetamide." (General acetylation protocols for anilines).

  • Google Patents. "Process of preparing 4-amino-3-nitro phenol."[1] CN101066929A. (Analogous protection-nitration-deprotection strategy).

  • ChemScene. "2-(4-Amino-3-nitrophenyl)acetonitrile Product Data."

Sources

Application

HPLC-UV method for purity analysis of 2-(4-Amino-3-nitrophenyl)acetonitrile

Application Note: HPLC-UV Method for Purity Analysis of 2-(4-Amino-3-nitrophenyl)acetonitrile Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detect...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-UV Method for Purity Analysis of 2-(4-Amino-3-nitrophenyl)acetonitrile

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of purity and the analysis of related substances for 2-(4-Amino-3-nitrophenyl)acetonitrile. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed reverse-phase HPLC method is specific, linear, accurate, and precise, making it suitable for quality control and release testing in a regulated environment.

Introduction

2-(4-Amino-3-nitrophenyl)acetonitrile is a substituted benzeneacetonitrile derivative with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] Its chemical structure, featuring a primary amine, a nitro group, and a nitrile, makes it a versatile building block. The presence of these functional groups also dictates the analytical strategy. The aromatic ring and nitro group act as a strong chromophore, making UV detection a highly suitable and sensitive choice for analysis. The primary amine group requires careful pH control of the mobile phase to ensure consistent protonation and achieve symmetric peak shapes. This document provides a comprehensive guide to the HPLC-UV method, including the scientific rationale for parameter selection, a detailed protocol, and a validation strategy based on international guidelines.

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 packing).

  • Reagents:

    • Acetonitrile (ACN), HPLC gradient grade or higher.[2][3]

    • Water, HPLC grade or purified to ≥18.2 MΩ·cm.

    • Phosphoric Acid (H₃PO₄), ACS grade or higher.

    • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS grade or higher.

  • Reference Standard: 2-(4-Amino-3-nitrophenyl)acetonitrile, >99.5% purity.

Rationale for Method Development

The choices for the chromatographic conditions were based on the physicochemical properties of the analyte and the goal of separating it from potential impurities, which may include starting materials, by-products, or degradation products.

  • Column Chemistry: A C18 stationary phase was selected as it is the standard for reverse-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like the target analyte.

  • Mobile Phase: A phosphate buffer was chosen to maintain a constant, acidic pH. At a pH of approximately 3.0, the basic amino group (pKa of anilines is typically ~4-5) will be fully protonated, leading to a single ionic species, which prevents peak tailing and improves chromatographic reproducibility. Acetonitrile was selected as the organic modifier due to its low UV cutoff and efficiency in eluting aromatic compounds.

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to elute any strongly retained compounds from the column in a reasonable time, improving throughput.

  • Detection Wavelength: The selection of 264 nm is based on the UV absorbance maxima of structurally similar compounds, such as 4-amino-2-nitrophenol, which exhibits a strong absorbance peak in this region.[4] This wavelength provides high sensitivity for the main component while also being suitable for detecting related impurities that share the core chromophore. Monitoring a second wavelength, such as 210 nm, can be useful for detecting impurities that lack the primary chromophore.[5][6]

  • Column Temperature: The column is maintained at 30 °C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 264 nm
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(4-Amino-3-nitrophenyl)acetonitrile reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation and System Suitability

For an analytical procedure to be trustworthy, its performance must be verified through validation and its readiness for use confirmed by system suitability testing.[7][8] This method should be validated according to the ICH Q2(R1) guideline.[9][10][11][12]

System Suitability Testing (SST)

Before performing any sample analysis, the chromatographic system must meet predefined acceptance criteria to ensure it is functioning correctly.[8][13] A system suitability solution, typically the standard solution, is injected five or six times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and method conditions.[7]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the ability to produce sharp peaks.[13]
Precision (%RSD) Relative Standard Deviation of peak areas from replicate injections should be ≤ 2.0%.[7]Demonstrates the reproducibility of the injector and detector system.
Validation Protocol Summary

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9][12]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products) should be demonstrated. This is typically done by analyzing forced degradation samples (acid, base, peroxide, heat, light) and confirming that the main peak is free from co-eluting peaks using a photodiode array (PDA) detector for peak purity analysis.

  • Linearity: The linearity should be evaluated across a range of at least five concentrations, from the reporting limit to 120% of the nominal test concentration (e.g., 0.5 µg/mL to 600 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Accuracy should be assessed by spiking a placebo or sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery at each level should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration. The RSD should be ≤ 2.0%.[12]

    • Intermediate Precision: Evaluated by having a different analyst perform the analysis on a different day using different equipment. The results are statistically compared to the repeatability data.[12]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be determined based on a signal-to-noise ratio of approximately 10:1.

  • Robustness: The reliability of the method during normal use is evaluated by making small, deliberate variations in method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability criteria must be met under all varied conditions.

Workflow and Data Processing

The overall workflow for the purity analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Soln_Prep Prepare Mobile Phase, Diluent, Standard, & Samples Equilibrate Equilibrate System Soln_Prep->Equilibrate Load onto HPLC SST Perform System Suitability (SST) Equilibrate->SST Analysis Analyze Samples SST->Analysis If SST Passes Integrate Integrate Chromatograms Analysis->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: HPLC-UV Purity Analysis Workflow.

Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Conclusion

The HPLC-UV method described provides a reliable and robust tool for the purity determination of 2-(4-Amino-3-nitrophenyl)acetonitrile. The method is based on sound chromatographic principles and is designed to be validated in accordance with ICH guidelines, ensuring its suitability for use in a regulated quality control environment. The detailed protocol and validation framework serve as a comprehensive guide for researchers, scientists, and drug development professionals tasked with ensuring the quality of this critical pharmaceutical intermediate.

References

  • Vertex AI Search. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent. (2023).
  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Shimadzu. (2015). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits.
  • SciSpace. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test.
  • ChemScene. (n.d.). 2-(4-Amino-3-nitrophenyl)acetonitrile.
  • Google Patents. (n.d.).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol.
  • Sigma-Aldrich. (n.d.). Acetonitrile UHPLC Plus.
  • NIST. (n.d.). Acetonitrile.
  • ResearchGate. (2015). Is it possible to check the purity of peptides using HPLC with UV detector?.

Sources

Method

Reaction of 2-(4-Amino-3-nitrophenyl)acetonitrile with electrophiles

An Application Guide to the Strategic Use of 2-(4-Amino-3-nitrophenyl)acetonitrile in Electrophilic Reactions Abstract This technical guide provides an in-depth exploration of the reactivity of 2-(4-amino-3-nitrophenyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 2-(4-Amino-3-nitrophenyl)acetonitrile in Electrophilic Reactions

Abstract

This technical guide provides an in-depth exploration of the reactivity of 2-(4-amino-3-nitrophenyl)acetonitrile, a versatile chemical intermediate, with various electrophiles. We delve into the molecule's distinct nucleophilic centers, offering a rationale for the observed regioselectivity in its reactions. This document furnishes researchers, chemists, and drug development professionals with detailed, field-tested protocols for key transformations such as N-acylation, α-alkylation of the nitrile, and condensation with carbonyl compounds. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: Understanding the Substrate

2-(4-Amino-3-nitrophenyl)acetonitrile (CAS No. 79545-11-2) is a valuable building block in modern organic synthesis.[1] Its utility stems from the presence of multiple, electronically distinct functional groups: a primary aromatic amine, a nitro group, and an activated acetonitrile moiety. This unique combination provides several strategic avenues for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds and novel pharmaceutical intermediates.[2]

The molecule possesses two primary nucleophilic sites, the reactivity of which can be selectively targeted through careful selection of reaction conditions:

  • The Primary Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes this group a potent nucleophile, readily engaging with a wide array of electrophiles.

  • The α-Carbon of the Acetonitrile (-CH₂CN): The protons on the methylene bridge are acidic due to the strong electron-withdrawing effect of the adjacent nitrile group. Deprotonation with a suitable base generates a resonance-stabilized carbanion, a powerful carbon-based nucleophile.

Conversely, the aromatic ring itself is significantly deactivated towards electrophilic aromatic substitution. The amino group is an activating, ortho, para-director, while the nitro group is a powerful deactivating, meta-director.[3][4] The combined and overriding deactivating influence of the nitro group makes electrophilic attack on the ring a less favorable pathway compared to reactions at the two key nucleophilic centers.

G sub 2-(4-Amino-3-nitrophenyl)acetonitrile N_Nu Amino Group (-NH₂) Primary Nucleophile sub->N_Nu Direct Attack C_Nu α-Carbon (-CH₂CN) Requires Base for Activation sub->C_Nu Base-Mediated Deprotonation E_Acyl Acyl Halides (R-COCl) N_Nu->E_Acyl N-Acylation E_Alkyl Alkyl Halides (R-X) C_Nu->E_Alkyl α-Alkylation (C-C Bond) E_Carbonyl Aldehydes/Ketones (R-CHO / R-CO-R') C_Nu->E_Carbonyl Condensation (C-C Bond)

Caption: Key nucleophilic sites of the substrate and their reactions.

Protocol I: Selective N-Acylation of the Amino Group

N-acylation is a fundamental transformation used to introduce an amide functional group, which can serve as a protecting group or as a key structural motif in the final product.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent.[6]

Underlying Principle

The high nucleophilicity of the primary amine allows this reaction to proceed under mild conditions, typically in the presence of a non-nucleophilic base. The base serves to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction, driving the equilibrium towards the product. A strong base is not required, as we are not targeting the less acidic α-carbon protons in this transformation.

Detailed Experimental Protocol: N-Acetylation

This protocol details the synthesis of 2-(4-acetamido-3-nitrophenyl)acetonitrile.

Materials:

  • 2-(4-Amino-3-nitrophenyl)acetonitrile (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-amino-3-nitrophenyl)acetonitrile in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Base Addition: Add the base (pyridine or triethylamine) to the solution and stir for 5 minutes.

  • Electrophile Addition: Add acetyl chloride or acetic anhydride dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully quench by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if using triethylamine), saturated NaHCO₃ solution, and brine. The bicarbonate wash removes any unreacted acylating agent and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can typically be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acetylated product.

ElectrophileBaseSolventTypical YieldNotes
Acetyl ChloridePyridineDCM>90%Highly reactive; reaction is fast.
Acetic AnhydrideTriethylamineTHF>90%Less reactive than acetyl chloride but easier to handle.
Benzoyl ChlorideTriethylamineDCM~85-95%Useful for introducing a benzoyl protecting group.

Protocol II: C-C Bond Formation via α-Alkylation

This protocol focuses on forming a new carbon-carbon bond at the α-position to the nitrile group. This reaction is a cornerstone of synthetic chemistry, enabling the extension of carbon chains.[7]

Underlying Principle

The key to this transformation is the selective deprotonation of the α-carbon. The pKa of protons alpha to a nitrile on a phenyl ring is around 22 (in DMSO), requiring a strong, non-nucleophilic base for efficient carbanion formation. Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are ideal. The reaction must be conducted under strictly anhydrous and inert conditions, as these strong bases react violently with water and oxygen.

G General Workflow for α-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware Inert Atmosphere (N₂) P2 Prepare Anhydrous Solvent (THF/DMF) R1 Add Strong Base (e.g., NaH) to Solvent P2->R1 R2 Cool to 0°C R1->R2 R3 Add Substrate Solution (Deprotonation) R2->R3 R4 Add Alkyl Halide (R-X) (Alkylation) R3->R4 R5 Warm to RT & Stir R4->R5 W1 Quench with sat. NH₄Cl Solution R5->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash, Dry, Concentrate W2->W3 P3 Purify via Column Chromatography W3->P3

Caption: Standard experimental workflow for α-alkylation reactions.

Detailed Experimental Protocol: α-Benzylation

This protocol details the synthesis of 2-(4-amino-3-nitrophenyl)-3-phenylpropanenitrile.

Materials:

  • 2-(4-Amino-3-nitrophenyl)acetonitrile (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under a nitrogen atmosphere, add anhydrous DMF to a flame-dried, three-neck flask equipped with a magnetic stirrer and thermometer.

  • Base Addition: Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, then suspend the NaH powder in the DMF.

  • Deprotonation: Cool the suspension to 0 °C. Dissolve the 2-(4-amino-3-nitrophenyl)acetonitrile in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full carbanion formation.

  • Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup - Quenching: Cool the mixture back to 0 °C and quench the excess NaH by the very slow, dropwise addition of saturated NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product must be purified by flash column chromatography on silica gel to separate it from starting material and any dialkylated byproducts.

BaseAlkylating AgentSolventTypical YieldNotes
NaHMethyl IodideDMF70-85%NaH is a strong, heterogeneous base.
LDAEthyl BromideTHF75-90%LDA is a soluble, very strong base; prepared fresh.
K₂CO₃Benzyl BromideAcetonitrileLow to moderateWeaker base, may require phase-transfer catalyst.

Protocol III: Condensation with Carbonyl Compounds

The activated methylene group can participate in Knoevenagel-type condensations with aldehydes and ketones. This reaction forms an α,β-unsaturated nitrile, a valuable intermediate for further synthetic manipulations. The reaction is typically catalyzed by a weak base.[8]

Underlying Principle

Unlike α-alkylation, this condensation does not require stoichiometric amounts of a strong base. A catalytic amount of a weak base (e.g., piperidine, ammonium acetate) is sufficient to generate a low equilibrium concentration of the carbanion. This carbanion then attacks the carbonyl electrophile. The resulting β-hydroxy nitrile intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated product.

Detailed Experimental Protocol: Condensation with Benzaldehyde

This protocol details the synthesis of (E)-2-(4-amino-3-nitrophenyl)-3-phenylacrylonitrile.

Materials:

  • 2-(4-Amino-3-nitrophenyl)acetonitrile (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Setup: To a round-bottom flask, add 2-(4-amino-3-nitrophenyl)acetonitrile, benzaldehyde, and ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours. The product often precipitates from the solution upon cooling.

  • Alternative Setup: For less reactive carbonyls, use toluene as the solvent and heat to reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitoring: Follow the reaction's progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.

  • Extraction (if no precipitate): If no solid forms, concentrate the solvent and partition the residue between ethyl acetate and water. Wash the organic layer with water and brine, then dry and concentrate.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure α,β-unsaturated nitrile.

Carbonyl CompoundCatalystSolventTypical YieldNotes
BenzaldehydePiperidineEthanol>85%Aromatic aldehydes are highly effective.
4-ChlorobenzaldehydeAmmonium AcetateToluene>80%Use of Dean-Stark trap is recommended.
CyclohexanonePiperidineToluene~60-75%Ketones are generally less reactive than aldehydes.

Safety and Handling

  • 2-(4-Amino-3-nitrophenyl)acetonitrile: Handle with standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.

  • Strong Bases (NaH, LDA): Highly reactive and corrosive. Handle only under an inert, anhydrous atmosphere. NaH is flammable and reacts violently with water.

  • Acyl/Alkyl Halides: Many are lachrymatory and corrosive. Handle in a well-ventilated fume hood.

  • Solvents: Use appropriate ventilation for all organic solvents. Anhydrous solvents are flammable and require careful handling.

References

  • The University of Liverpool Repository. Iron-catalyzed alkylation of nitriles with alcohols. Available at: [Link]

  • Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. Available at: [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Available at: [Link]

  • Alzaydien, S. (2009). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Asian Journal of Chemistry.
  • Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.20: Amines- Reactions. Available at: [Link]

  • ResearchGate. (2013). A comparison of regioselectivity in electrophilic aromatic substitution.... Available at: [Link]

  • Rueping, M., et al. (2019).
  • ResearchGate. (2018). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Available at: [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • PMC. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Available at: [Link]

  • Synthesis of a-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews.
  • Arkat USA. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Available at: [Link]

  • ResearchGate. (2020). Reductive alkylation of nitriles using ketones and modifications and synthesis of biologically active molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. Reactions of 2-4 each with nitriles. Available at: [Link]

  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • Nottingham ePrints. Catalytic Activation of Nitriles Towards Nucleophilic Addition. Available at: [Link]

  • Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • ResearchGate. (2022). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]

  • SciSpace. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Available at: [Link]

  • Organic Syntheses. (2025). Nickel Photoredox Dual–Catalyzed C– Alkylation of Nitroalkanes. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Available at: [Link]

  • ChemRxiv. Catalytic Enantioselective α-Allenylation of Acetonitrile. Available at: [Link]

  • MSU Chemistry. Carbonyl Reactivity. Available at: [Link]

Sources

Application

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding

An In-Depth Guide to the Derivatization of the Amino Group in 2-(4-Amino-3-nitrophenyl)acetonitrile 2-(4-Amino-3-nitrophenyl)acetonitrile is a key synthetic intermediate characterized by a nuanced electronic landscape. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of the Amino Group in 2-(4-Amino-3-nitrophenyl)acetonitrile

2-(4-Amino-3-nitrophenyl)acetonitrile is a key synthetic intermediate characterized by a nuanced electronic landscape. The molecule features a primary aromatic amine whose nucleophilicity is significantly attenuated by the presence of an ortho-nitro group, a powerful electron-withdrawing substituent. This electronic feature, coupled with the reactive cyanomethyl group, makes it a valuable starting material for the synthesis of a wide array of heterocyclic compounds and potential pharmaceutical agents.[1]

The strategic derivatization of the primary amino group is a critical first step in many synthetic pathways. Modification at this position can serve multiple purposes:

  • Pharmacophore Installation: Introducing new functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

  • Protecting Group Strategy: Masking the amine's reactivity to allow for selective chemical transformations at other sites on the molecule.

  • Modulation of Physicochemical Properties: Altering solubility, lipophilicity, and metabolic stability of derivative compounds.

  • Enabling Further Cyclization Reactions: Installing moieties that can participate in subsequent intramolecular reactions to build complex ring systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust and validated protocols for the most common and effective derivatizations of the amino group in 2-(4-Amino-3-nitrophenyl)acetonitrile. We will delve into the mechanistic rationale behind key procedural steps, offer detailed experimental workflows, and provide guidance on the characterization of the resulting products.

Section 1: Acylation of the Amino Group – Formation of Amides

The conversion of the primary amine to an amide via acylation is one of the most reliable and widely used derivatization strategies. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.[2][3] The resulting amide bond is exceptionally stable, making this a near-irreversible modification under most conditions.

Principle and Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism.[3] A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) or carboxylic acid byproduct generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is generally exothermic and is often initiated at a reduced temperature (0 °C) to maintain control and minimize potential side reactions.[5]

Experimental Protocol 1.1: Synthesis of 2-(4-Acetamido-3-nitrophenyl)acetonitrile

This protocol details the N-acetylation using acetyl chloride, a common and highly reactive acylating agent.

Materials and Reagents:

  • 2-(4-Amino-3-nitrophenyl)acetonitrile (95+%)[6]

  • Acetyl Chloride (≥99%)

  • Triethylamine (TEA, ≥99.5%, distilled)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc, HPLC grade for chromatography)

  • Hexanes (HPLC grade for chromatography)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Amino-3-nitrophenyl)acetonitrile (1.0 g, 5.64 mmol).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (0.94 mL, 6.77 mmol, 1.2 equivalents) to the solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring for 10-15 minutes.

  • Acylating Agent Addition: Add acetyl chloride (0.44 mL, 6.21 mmol, 1.1 equivalents) dropwise to the cooled solution over 5 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, typically less polar, spot corresponding to the product should appear.

  • Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1 M HCl to quench the reaction and wash out excess triethylamine.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution, 30 mL of water, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure N-acetylated product.

Visualization: Acylation Workflow

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Anhydrous DCM add_base Add Triethylamine (Base) start->add_base cool Cool Reaction to 0 °C add_base->cool add_reagent Dropwise Addition of Acetyl Chloride cool->add_reagent react Stir at Room Temp (1-2 hours) add_reagent->react monitor Monitor by TLC react->monitor quench Quench with 1M HCl monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify end end purify->end Final Product Sulfonylation_Workflow prep Dissolve Substrate in DCM and Pyridine cool Cool Mixture to 0 °C prep->cool add_reagent Add Methanesulfonyl Chloride Dropwise cool->add_reagent react Stir and Warm to RT (3-4 hours) add_reagent->react monitor Monitor by TLC react->monitor workup Wash with 1M HCl, Water, and Brine monitor->workup purify Dry, Concentrate, and Purify workup->purify product Final Sulfonamide Product purify->product

Sources

Method

Technical Application Note: Strategic Utilization of 2-(4-Amino-3-nitrophenyl)acetonitrile in Heterocyclic Synthesis

Executive Summary & Structural Utility 2-(4-Amino-3-nitrophenyl)acetonitrile (CAS: 79545-11-2) represents a high-value "privileged scaffold" precursor in medicinal chemistry, particularly for the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Utility

2-(4-Amino-3-nitrophenyl)acetonitrile (CAS: 79545-11-2) represents a high-value "privileged scaffold" precursor in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., CDK, EGFR targets) and GPCR ligands.

Its structural utility stems from two orthogonal reactive centers:

  • The ortho-Nitroaniline Core: A "masked" 1,2-diamine motif. The nitro group activates the ring for nucleophilic aromatic substitution (

    
    ) if needed, but primarily serves as a precursor to a diamine for constructing fused heterocycles like benzimidazoles  and quinoxalines .
    
  • The Acetonitrile Tail: A versatile handle at the C1 position. Unlike simple alkyl groups, the nitrile (

    
    ) provides an active methylene site for alkylation or a precursor for ethylamines (via reduction) and carboxylic acids (via hydrolysis), allowing for late-stage diversification of the pharmacophore.
    

This guide details the chemo-selective protocols required to leverage this molecule, focusing on preserving the nitrile functionality while constructing the heterocyclic core.

Chemo-Selective Reduction Strategies

The critical first step in utilizing this scaffold is the reduction of the nitro group (


) to an amine (

) to generate the 3,4-diaminophenylacetonitrile intermediate.

Challenge: Standard catalytic hydrogenation (e.g.,


) often poses a risk of reducing the nitrile group to a primary amine (

) or causing hydrogenolysis of the benzylic bond.

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions) This method is highly chemoselective for


 in the presence of 

.
Protocol 1: Chemo-selective Reduction to 3,4-Diaminophenylacetonitrile

Reagents:

  • Substrate: 2-(4-Amino-3-nitrophenyl)acetonitrile (1.0 equiv)

  • Iron powder (Fe): 5.0 equiv (325 mesh recommended)

  • Ammonium Chloride (

    
    ): 1.0 equiv
    
  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with the substrate (10 mmol) and Ethanol/Water (50 mL).

  • Activation: Add

    
     and heat to 60°C to ensure partial dissolution.
    
  • Addition: Add Iron powder portion-wise over 15 minutes. The reaction is exothermic; monitor internal temperature.

  • Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours.

    • Process Check: Monitor via TLC (System: EtOAc/Hexane 1:1). The yellow nitroaniline spot should disappear, replaced by a polar, often fluorescent diamine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a dark solid.

    • Note: The diamine intermediate is oxidation-sensitive. Use immediately in the next cyclization step or store under Argon at -20°C.

Application A: Synthesis of 5-(Cyanomethyl)benzimidazole

The benzimidazole core is ubiquitous in anthelmintics and kinase inhibitors. This protocol yields a benzimidazole retaining the cyanomethyl side chain, allowing for subsequent library generation.

Protocol 2: Oxidative Cyclization with Orthoesters

Mechanism: The diamine reacts with triethyl orthoformate to form an imidate intermediate, which cyclizes under acidic catalysis.

Reagents:

  • Intermediate: 3,4-Diaminophenylacetonitrile (from Protocol 1)

  • Triethyl orthoformate (TEOF): 3.0 equiv

  • Catalyst: Sulfamic acid (5 mol%) or p-TsOH (catalytic)

  • Solvent: Ethanol (anhydrous)

Procedure:

  • Dissolve the crude diamine in anhydrous ethanol (10 mL/g).

  • Add TEOF and the acid catalyst.

  • Stir at room temperature for 30 minutes, then heat to reflux for 3 hours.

  • Cooling: Cool the reaction to 0°C. The product, 5-(cyanomethyl)-1H-benzimidazole , often precipitates as a solid.

  • Purification: If no precipitate forms, evaporate solvent and purify via flash column chromatography (DCM/MeOH 95:5).

Data Interpretation:

  • IR: Look for the retention of the nitrile stretch at ~2250

    
    .
    
  • 1H NMR: Characteristic benzimidazole C2-H singlet at ~8.2 ppm.

Application B: Synthesis of Quinoxaline Derivatives

Reaction with 1,2-dicarbonyls yields quinoxalines, a scaffold found in DNA-intercalating antitumor agents.

Protocol 3: Condensation with Glyoxal/Diketo Compounds

Reagents:

  • Intermediate: 3,4-Diaminophenylacetonitrile

  • Glyoxal (40% aq. solution) or Benzil (1.1 equiv)

  • Solvent: Acetic Acid (glacial) or Methanol

Procedure:

  • Dissolve the diamine in Methanol.

  • Add the 1,2-dicarbonyl compound dropwise at room temperature.

  • Stir for 1–2 hours. (Glyoxal reacts rapidly; substituted benzils may require reflux).

  • Isolation: Pour into ice water. The quinoxaline derivative precipitates. Filter and wash with water.[1]

Visualized Reaction Pathways

The following diagram illustrates the divergent synthetic pathways from the parent scaffold.

G cluster_0 Key Transformation Logic Start 2-(4-Amino-3-nitrophenyl) acetonitrile (CAS 79545-11-2) Diamine 3,4-Diaminophenyl acetonitrile (Unstable Intermediate) Start->Diamine Reduction (Fe/NH4Cl or H2/Ra-Ni) Benzimidazole 5-(Cyanomethyl) benzimidazole (Kinase Inhibitor Core) Diamine->Benzimidazole + TEOF / H+ (Cyclization) Quinoxaline 6-(Cyanomethyl) quinoxaline (DNA Intercalator Core) Diamine->Quinoxaline + 1,2-Dicarbonyls (Condensation) Thione 5-(Cyanomethyl) benzimidazole-2-thione Diamine->Thione + CS2 / KOH

Figure 1: Divergent synthetic pathways from 2-(4-Amino-3-nitrophenyl)acetonitrile. The central diamine intermediate allows access to multiple heterocyclic classes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Nitrile Signal (IR) Over-reduction of

to amine.
Switch from catalytic hydrogenation (

) to chemical reduction (Fe/AcOH or

).
Low Yield in Cyclization Oxidation of diamine intermediate.Perform reduction and cyclization in a "telescoped" (one-pot) manner or under strict inert atmosphere.
Incomplete Reduction Catalyst poisoning or insufficient heat.Ensure Iron powder is activated (wash with dilute HCl prior to use) or increase

loading.
Formation of N-Oxides Incomplete reduction of

.
Verify disappearance of yellow nitro color before proceeding.

References

  • Reduction of Nitroarenes: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4." Journal of Synthetic Chemistry, 2024.[2]

  • Benzimidazole Synthesis: "Benzimidazole synthesis - Recent Literature." Organic Chemistry Portal.

  • General Reactivity: "2-(4-Amino-3-nitrophenyl)acetonitrile Product Data." ChemScene.

  • Microwave-Assisted Synthesis: "Recent Advances in the Green Synthesis of Active N-Heterocycles." MDPI, 2023.

  • Nitrile Reduction Context: "Amine synthesis by nitrile reduction." Organic Chemistry Portal.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of 2-(4-Amino-3-nitrophenyl)acetonitrile from Different Suppliers

Abstract 2-(4-Amino-3-nitrophenyl)acetonitrile is a pivotal building block in the synthesis of various pharmaceutical compounds, particularly as a key intermediate for a new generation of targeted therapies. The purity o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(4-Amino-3-nitrophenyl)acetonitrile is a pivotal building block in the synthesis of various pharmaceutical compounds, particularly as a key intermediate for a new generation of targeted therapies. The purity of this reagent is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, multi-technique analytical workflow designed to rigorously assess and compare the purity of 2-(4-Amino-3-nitrophenyl)acetonitrile from different commercial suppliers. We provide detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the scientific rationale behind each method. The objective is to empower researchers, process chemists, and quality control analysts to make informed decisions when selecting a supplier for this critical raw material.

Introduction: The Criticality of Purity in Synthesis

The molecular structure of 2-(4-Amino-3-nitrophenyl)acetonitrile, featuring an aromatic amine, a nitro group, and a reactive nitrile, makes it a versatile synthetic intermediate.[1][2] However, these same functional groups are susceptible to participation in various side reactions during its synthesis and storage. Consequently, commercially available batches can contain a range of impurities, including:

  • Isomeric Impurities: Positional isomers such as 2-(4-Amino-5-nitrophenyl)acetonitrile or 2-(2-Amino-3-nitrophenyl)acetonitrile, which can be notoriously difficult to separate from the desired product in later stages.

  • Precursor Materials: Unreacted starting materials from the synthetic route.

  • By-products: Compounds arising from over-nitration, reduction of the nitro group, or hydrolysis of the nitrile moiety.[3]

  • Residual Solvents: Organic solvents used during reaction and purification, which are strictly regulated in pharmaceutical manufacturing.[4]

The presence of these impurities can have profound consequences, leading to the formation of unwanted derivatives, complicating purification processes, and potentially introducing mutagenic or toxic components into the drug substance.[5][6] This guide establishes a robust analytical framework to de-risk the procurement process.

Analytical Strategy: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ an orthogonal approach, using multiple techniques that measure different physicochemical properties. This ensures that a wide range of potential impurities are detected and quantified.

Caption: Overall analytical workflow for purity benchmarking.

Experimental Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC is the cornerstone of purity assessment for non-volatile organic compounds.[7] It excels at separating the main component from related substances. The aromatic and nitro-substituted structure of the target molecule provides strong chromophores, making UV detection highly sensitive.[8] We utilize a reversed-phase C18 column, which is a versatile and robust choice for separating moderately polar compounds.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[9]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(4-Amino-3-nitrophenyl)acetonitrile sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The Limit of Quantification (LOQ) should be established, and peaks below this threshold should be disregarded for purity calculation but noted.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: While HPLC-UV quantifies impurities, it does not identify them. By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the impurities.[10] This data is invaluable for proposing molecular formulas and identifying the structures of unknown peaks, especially when compared against potential by-products from the synthetic route.

Protocol:

  • Instrumentation: An HPLC system (as described above) coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • MS Conditions:

    • Ionization Mode: ESI, positive and negative modes (run separately to capture a wider range of impurities).

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the HPLC-UV chromatogram.

    • The molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) provides the molecular weight of the impurity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides an orthogonal confirmation of the compound's structure and is an excellent tool for identifying and quantifying residual solvents.[11] The integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of certain impurities without the need for reference standards.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-(4-Amino-3-nitrophenyl)acetonitrile

The molecular structure of 2-(4-Amino-3-nitrophenyl)acetonitrile incorporates three key functional groups that dictate its potential hazards: an aromatic nitro group, an aromatic amine group, and a nitrile group. Aromati...

Author: BenchChem Technical Support Team. Date: February 2026

The molecular structure of 2-(4-Amino-3-nitrophenyl)acetonitrile incorporates three key functional groups that dictate its potential hazards: an aromatic nitro group, an aromatic amine group, and a nitrile group. Aromatic nitro and amino compounds are known for their potential toxicity, including the risk of methemoglobinemia, and some are considered potential carcinogens.[5][6][7] The nitrile group introduces an additional layer of potential toxicity. Therefore, handling this compound requires a cautious and well-planned approach.

Hazard Identification and Risk Assessment

Based on its constituent functional groups, 2-(4-Amino-3-nitrophenyl)acetonitrile should be treated as a hazardous substance with the following potential risks:

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Aromatic amines and nitro compounds can affect the blood's oxygen-carrying capacity.[5][6]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[2][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Carcinogenicity: Some aromatic amines are known or suspected carcinogens.[7] The carcinogenic potential of this specific compound is unknown, and it should be handled as a potential carcinogen.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-(4-Amino-3-nitrophenyl)acetonitrile. The following table outlines the minimum required PPE.

Body PartPPE SpecificationRationale
Hands Double-gloving with nitrile gloves. The outer glove should be a heavy-duty nitrile glove, and the inner glove can be a standard disposable nitrile glove.[8][9]Nitrile gloves offer good resistance to a broad range of chemicals.[8] Double-gloving provides an extra layer of protection against potential tears and permeation.
Eyes/Face Chemical safety goggles and a face shield. [10]Protects against splashes of solutions containing the compound and airborne dust particles. A face shield offers broader protection for the entire face.
Body A flame-resistant lab coat. [10]Provides a barrier against spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. This is mandatory when handling the solid compound outside of a certified chemical fume hood.Prevents inhalation of fine dust particles and potential vapors.
Feet Closed-toe shoes. [10]Protects feet from spills.

dot

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Based on SDS & procedure Lab_Coat 1. Lab Coat Select_PPE->Lab_Coat Respirator 2. Respirator Lab_Coat->Respirator Goggles_Face_Shield 3. Goggles & Face Shield Respirator->Goggles_Face_Shield Gloves 4. Gloves (Double) Goggles_Face_Shield->Gloves Handle_Chemical Handle Chemical in Designated Area Gloves->Handle_Chemical

Caption: PPE Donning Sequence for Handling Hazardous Chemicals.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.

1. Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling the Solid Compound:

  • Step 1: Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for handling the compound.

  • Step 2: Weighing: Use a weigh boat or creased weighing paper to prevent spillage. If possible, use a balance with a draft shield inside the fume hood.

  • Step 3: Transfer: Carefully transfer the weighed solid to your reaction vessel using a spatula. Avoid creating dust.

  • Step 4: Clean-up: Immediately after transfer, decontaminate the spatula and weighing paper with a suitable solvent (e.g., ethanol) in a designated waste container.

3. Handling Solutions:

  • Step 1: Dissolution: Add the solvent to the solid in the reaction vessel slowly to avoid splashing.

  • Step 2: Transfers: Use a pipette or a syringe for transferring solutions. Never pipette by mouth.

  • Step 3: Spills: In case of a small spill within the fume hood, absorb it with a chemical absorbent pad. For larger spills, follow your institution's emergency spill response procedures.

4. Post-Handling Procedures:

  • Step 1: Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Step 2: Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Dispose of disposable items in the appropriate waste stream.

  • Step 3: Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10]

Disposal Plan: Managing a Hazardous Waste Stream

Proper disposal is a critical final step in the safe handling of 2-(4-Amino-3-nitrophenyl)acetonitrile.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with the compound (e.g., weighing papers, gloves, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound and any solvents used for decontamination must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Labeling:

  • All waste containers must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "2-(4-Amino-3-nitrophenyl)acetonitrile"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Follow your institution's guidelines for the final disposal of hazardous chemical waste.

dot

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Solutions, Rinsates) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container SAA Store in Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA EHS_Disposal Arrange for Disposal by Environmental Health & Safety SAA->EHS_Disposal

Caption: Hazardous Waste Disposal Workflow.

By implementing these comprehensive safety and handling procedures, you can significantly mitigate the risks associated with working with 2-(4-Amino-3-nitrophenyl)acetonitrile, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • ResearchGate. (n.d.). Amino and Nitro Compounds. [Link]

  • PubMed. (2014, May 15). [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning]. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.14: Carcinogenic Nitrogen Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Westlab. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves. [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • University of Pennsylvania. (2023, October 31). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetonitrile. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile. [Link]

  • Bio-Strategy Ltd. (2019, September 27). Safety Data Sheet: ACETONITRILE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. [Link]

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